molecular formula C12H10BrNO B051962 2-(Benzyloxy)-6-bromopyridine CAS No. 117068-71-0

2-(Benzyloxy)-6-bromopyridine

Cat. No. B051962
M. Wt: 264.12 g/mol
InChI Key: WEMPEMXDSUATEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Benzyloxy)-6-bromopyridine and related derivatives often involves halogenation and substitution reactions. For example, Ponpipom and Hanessian (1972) developed a methodology based on the reaction of 2′,3′-O-benzylideneuridines with N-bromosuccinimide (NBS), highlighting a strategy for introducing bromine into pyridine derivatives (Ponpipom & Hanessian, 1972). This reflects the broader applicability of bromination techniques in the synthesis of bromopyridines.

Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-6-bromopyridine is characterized by the presence of a bromo group and a benzyloxy group attached to a pyridine ring. Hemamalini and Fun (2010) described the structural aspects of similar bromopyridine compounds, where intermolecular interactions, such as hydrogen bonding, play a crucial role in defining their crystal packing and stability (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

2-(Benzyloxy)-6-bromopyridine participates in various chemical reactions, leveraging its bromo and benzyloxy functional groups. These groups can undergo nucleophilic substitution reactions, enabling the compound to serve as a precursor for a wide range of organic syntheses. For instance, van der Heijden et al. (2016) demonstrated the use of 2-bromo-6-isocyanopyridine, a closely related compound, in multicomponent chemistry, underscoring the reactivity of the bromopyridine core towards nucleophilic attack (van der Heijden et al., 2016).

Scientific Research Applications

  • Synthesis of Benzyl Ethers and Esters

    • Field : Organic Chemistry
    • Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-benzyloxypyridine, is used as a reagent for the synthesis of benzyl ethers and esters .
    • Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine .
    • Results : This method has been found to be mild, convenient, and in some cases uniquely effective .
  • [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

    • Field : Organic Chemistry
    • Application : 2-(2-Benzyloxy)aryloxazolines undergo a base-induced Wittig rearrangement .
    • Method : The reaction is carried out with strong base .
    • Results : The study revealed significant limitations to the Wittig rearrangement of such systems .
  • Environmental and Biological Detection

    • Field : Environmental Science
    • Application : Thiophenol derivatives, including 2-(Benzyloxy)thiophenol, are used in the detection and monitoring of thiophenol levels in environmental and biological systems.
  • Synthesis of Multidentate Chelating Ligands

    • Field : Inorganic Chemistry
    • Application : 2-Benzyloxyphenol is used as a reagent for the synthesis of multidentate chelating ligands .
  • Synthesis of Benzyl Ethers and Esters Using 2-Benzyloxypyridine

    • Field : Organic Chemistry
    • Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-benzyloxypyridine, is used as a reagent for the synthesis of benzyl ethers and esters .
    • Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine .
    • Results : This method has been found to be mild, convenient, and in some cases uniquely effective .
  • [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

    • Field : Organic Chemistry
    • Application : Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
    • Method : The reaction is carried out with strong base .
    • Results : The study revealed significant limitations to the Wittig rearrangement of such systems .
  • Synthesis of Benzyl Ethers and Esters Using 2-Benzyloxypyridine

    • Field : Organic Chemistry
    • Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-benzyloxypyridine, is used as a reagent for the synthesis of benzyl ethers and esters .
    • Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine .
    • Results : This method has been found to be mild, convenient, and in some cases uniquely effective .
  • [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

    • Field : Organic Chemistry
    • Application : Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
    • Method : The reaction is carried out with strong base .
    • Results : The study revealed significant limitations to the Wittig rearrangement of such systems .

Safety And Hazards

This would involve a discussion of how to safely handle and store the compound, as well as any potential hazards associated with its use .

Future Directions

This would involve a discussion of potential future research directions, such as new reactions that the compound could undergo, or new applications for the compound .

properties

IUPAC Name

2-bromo-6-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMPEMXDSUATEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355811
Record name 2-Bromo-6-benzyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-6-bromopyridine

CAS RN

117068-71-0
Record name 2-Bromo-6-benzyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 2,6-dibromopyridine (3.55 g), benzyl. alcohol (1.63 g), potassium hydroxide (1.68 g), 18-Crown-6 (0.20 g) and toluene (25 ml) is heated under reflux for 30 minutes. The cool solution washed with water and brine, dried (MgSO4) and evaporated to give an oil which is vacuum-distilled (Kugelrohr) to give 3.85 g of 2-benzyloxy-6-bromopyridine, bp 220-225° C./1.0 mm.
Quantity
3.55 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.9 ml benzyl alcohol was dissolved in 10 ml N,N-dimethylformamide and 0.7 g sodium hydride (purity 95%) was slowly added. After gas evolution has ceased, 6 g 2,6-dibromopyridine was added and the mixture heated to reflux for 3 hours. After cooling, the reaction mixture was filtered through a silica gel column using hexane/ethyl acetate 1/1. The solvent was removed in vacuo and the crude product purified by flash silica gel column chromatography. The title compound was obtained as a colourless oil.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

2,6-Dibromopyridine was condensed with benzyl alcohol by Ullmann reaction to obtain 2-benzyloxy-6-bromopyridine (yield 76%). This was further condensed with m-cresol by Ullmann reaction to obtain 2-benzyloxy-6-(3-methylphenoxy)-pyridine (yield 83%), which was then subjected to catalytic reduction in the presence of a catalyst, 5% palladium-carbon, to obtain 6-(3-methylphenoxy)-2-pyridone (yield 96%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JN Heo, YS Song, BT Kim - Tetrahedron letters, 2005 - Elsevier
… Further explorations of amination of 2-benzyloxy-6-bromopyridine 4 with some representative amines were carried out using the standard set developed. As outlined in Table 3, …
Number of citations: 43 www.sciencedirect.com
M Akazome, S Suzuki, Y Shimizu… - The Journal of Organic …, 2000 - ACS Publications
Three phosphines and their corresponding oxides bearing one 2-pyridone ring and two benzene rings were synthesized. Their single-crystal X-ray analyses exhibited three kinds of …
Number of citations: 22 pubs.acs.org
M Nomura, M Kanamori, Y Yamaguchi, N Tateno… - Journal of …, 2009 - Elsevier
One-pot reaction of [CpCo(CO) 2 ], elemental sulfur with some heterocycle-substituted alkynes (R–CC–HET) produced [CpCo(dithiolene)] complexes with 2 PyOBn (2), with both 2 …
Number of citations: 5 www.sciencedirect.com
PL Wash, E Maverick, J Chiefari… - Journal of the American …, 1997 - ACS Publications
A 2,2-dimethylbutynoic acid with a pyridone terminus (1) acts as its self-complement in molecular recognition to form an intermolecularly hydrogen-bonded dimer with hydrogen bonding …
Number of citations: 94 pubs.acs.org
MJ Shiao, KY Tarng, LM Shyu - Journal of the Chinese …, 1989 - Wiley Online Library
2,4′‐Bipyridines 4a, 4c, 4d and 3,4′‐bipyridines 4b, 4e, 4f, 4g, 4h are obtained in modest yield by the addition of organocuprate reagents derived from bromopyridines 2a‐h to N‐…
Number of citations: 7 onlinelibrary.wiley.com
E Maverick, J Chiefari, DA Lightner - Acta Crystallographica Section …, 1993 - scripts.iucr.org
… 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2- benzyloxypyridine (1), the precursor to (2), was prepared by stirring a mixture of 2-benzyloxy- 6-bromopyridine (Duggan, Grabowski & …
Number of citations: 2 scripts.iucr.org
PL Wash - 1998 - search.proquest.com
The focus of the work presented in this dissertation is the observation of non-covalent interactions between molecules designed and synthesized for molecular recognition. The …
Number of citations: 0 search.proquest.com
AG Fang - 2004 - search.proquest.com
In Chapter 1, we describe the development, synthesis, and analysis of several potential fluorescent chemosensors based on fluorescence enhancement through conformational …
Number of citations: 2 search.proquest.com
AG Fang, JV Mello, NS Finney - Organic Letters, 2003 - ACS Publications
… a Reagents and conditions: (a) NaH, BnOH, then 2,6-dibromopyridine (55%); (b) n-BuLi, ArBr; ZnCl 2 ; then 2-benzyloxy-6-bromopyridine and cat. Pd(PPh 3 ) 4 (70%); (c) H 2 , cat. Pd/C…
Number of citations: 55 pubs.acs.org

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